An In-Depth Technical Guide to the Function of Laminin B1 (1363-1383) Peptide
An In-Depth Technical Guide to the Function of Laminin B1 (1363-1383) Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laminin (B1169045) B1 (LAMB1), a crucial component of the basement membrane's extracellular matrix, plays a pivotal role in cell adhesion, differentiation, migration, and signaling.[1] Specific peptide sequences derived from laminin chains have been shown to recapitulate certain biological activities of the intact protein. This technical guide focuses on the functional aspects of the 21-amino acid peptide derived from residues 1363-1383 of the human Laminin B1 chain. The sequence of this peptide is SVISDIQDNIRDISQELDDSV . This region is located in the C-terminal coiled-coil domain of the Laminin B1 chain, an area known to be involved in the modulation of integrin binding affinities. While this specific peptide is less extensively characterized than other laminin-derived peptides like YIGSR or F9, its location suggests a role in cell-matrix interactions and cellular signaling. This guide synthesizes the available information regarding its putative functions, the experimental methodologies to assess its activity, and the potential signaling pathways it may influence.
Introduction to Laminin B1 and its Bioactive Peptides
Laminins are large, heterotrimeric glycoproteins that are major constituents of the basement membrane.[1] They are composed of α, β, and γ chains, and the Laminin B1 (beta-1) chain is a key component of several laminin isoforms, including laminin-111, -211, -411, and -511.[2] These isoforms are integral to tissue architecture and cellular behavior.
Functionally significant domains within laminin chains can be mimicked by short synthetic peptides. These peptides are valuable tools for dissecting the complex interactions between cells and the extracellular matrix. The peptide corresponding to residues 1363-1383 of the human Laminin B1 chain is situated in a region of the protein that contributes to the coiled-coil structure, which is critical for the assembly and stability of the laminin heterotrimer.
Amino Acid Sequence:
The full-length human Laminin subunit beta-1 (UniProtKB Accession: P07942) consists of 1786 amino acids.[3] The peptide sequence for residues 1363-1383 is:
S-V-I-S-D-I-Q-D-N-I-R-D-I-S-Q-E-L-D-D-S-V
Putative Functions and Biological Activities
Based on its location within the C-terminal region of the Laminin B1 chain, the (1363-1383) peptide is hypothesized to be involved in modulating cell-matrix interactions, particularly through interactions with cell surface receptors like integrins. Research on the broader C-terminal region of laminin beta chains has shown its importance in influencing the binding affinities of laminins to specific integrin subtypes.
Potential Functions:
-
Modulation of Cell Adhesion: The peptide may act as a cryptic binding site, exposed upon conformational changes in the laminin molecule, that can either promote or inhibit cell adhesion to the basement membrane.
-
Influence on Cell Migration: By interacting with cellular receptors, this peptide could play a role in guiding cell migration during processes like development, wound healing, and cancer metastasis.
-
Cell Signaling: Binding of the peptide to a cell surface receptor could trigger intracellular signaling cascades that regulate gene expression, proliferation, and differentiation.
Experimental Protocols for Functional Characterization
To elucidate the specific functions of the Laminin B1 (1363-1383) peptide, a series of in vitro assays can be employed. Below are detailed methodologies for key experiments.
Cell Adhesion Assay
This assay determines the ability of the peptide to promote cell attachment.
Methodology:
-
Plate Coating:
-
Aseptically coat the wells of a 96-well microtiter plate with the Laminin B1 (1363-1383) peptide solution at various concentrations (e.g., 1, 10, 50, 100 µg/mL in sterile PBS).
-
As a positive control, coat wells with full-length laminin or another known adhesive peptide (e.g., F9 or YIGSR).
-
Use bovine serum albumin (BSA) coated wells as a negative control.
-
Incubate the plate overnight at 4°C.
-
-
Cell Preparation:
-
Culture the cells of interest (e.g., endothelial cells, epithelial cells, or a specific cancer cell line) to sub-confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Wash the cells with serum-free medium and resuspend them to a final concentration of 1 x 10^5 cells/mL.
-
-
Adhesion Assay:
-
Wash the coated wells three times with sterile PBS to remove any unbound peptide.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells again with PBS.
-
Add 100 µL of the cell suspension to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.
-
-
Quantification of Adherent Cells:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Wash the wells extensively with water to remove excess stain.
-
Solubilize the bound crystal violet with 10% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Competitive Inhibition of Adhesion Assay
This assay assesses whether the soluble peptide can compete with the full-length laminin for binding to cell surface receptors, thereby inhibiting cell adhesion to a laminin-coated surface.
Methodology:
-
Plate Coating:
-
Coat a 96-well plate with a solution of full-length laminin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
-
Cell Preparation and Incubation with Peptide:
-
Prepare cells as described in the cell adhesion assay.
-
Pre-incubate the cell suspension with various concentrations of the soluble Laminin B1 (1363-1383) peptide (e.g., 10, 50, 100, 200 µg/mL) for 30 minutes at 37°C. A scrambled version of the peptide should be used as a negative control.
-
-
Adhesion and Quantification:
-
Wash and block the laminin-coated plate as described previously.
-
Add the cell-peptide mixtures to the wells.
-
Incubate and quantify cell adhesion as detailed in the cell adhesion assay protocol. A decrease in absorbance compared to the control (cells without pre-incubation with the peptide) indicates competitive inhibition.
-
Potential Signaling Pathways and Receptor Interactions
The biological effects of the Laminin B1 (1363-1383) peptide would be mediated through its interaction with specific cell surface receptors. Given its origin, the most likely candidates are members of the integrin family of receptors.
Putative Receptor: Integrins
Integrins are heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell interactions. Several integrins, including α3β1, α6β1, and α7β1, are known to bind to laminins. The C-terminal region of the laminin beta chains has been shown to modulate the binding affinity of laminins to certain integrin subtypes. Therefore, it is plausible that the 1363-1383 sequence contributes to this interaction.
Hypothesized Signaling Cascade
Upon binding of the Laminin B1 (1363-1383) peptide to an integrin receptor, a signaling cascade is likely initiated, leading to the activation of downstream pathways that regulate cellular behavior.
A potential signaling pathway is outlined below:
-
Ligand Binding and Integrin Clustering: The peptide binds to the extracellular domain of an integrin heterodimer, leading to a conformational change and clustering of integrin receptors on the cell surface.
-
Activation of Focal Adhesion Kinase (FAK): Integrin clustering recruits and activates FAK at sites of cell-matrix contact known as focal adhesions.
-
Downstream Signaling: Activated FAK can then phosphorylate and activate several downstream signaling molecules, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.
-
MAPK/ERK Pathway: This cascade is involved in the regulation of cell proliferation, differentiation, and migration.
-
Rho Family GTPases (e.g., Rac, Rho, Cdc42): These small GTPases are master regulators of the actin cytoskeleton, thereby controlling cell shape, adhesion, and motility.
-
Visualizations of Experimental Workflows and Signaling Pathways
Experimental Workflow: Cell Adhesion Assay
Caption: Workflow for the cell adhesion assay.
Hypothesized Signaling Pathway
